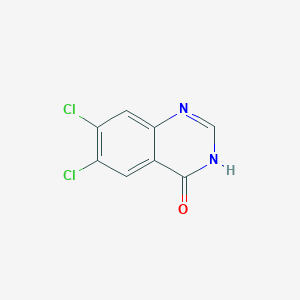

6,7-Dichloroquinazolin-4(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

6,7-dichloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESAHLRLKCVJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289822 | |

| Record name | 6,7-DICHLOROQUINAZOLIN-4(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6958-39-0 | |

| Record name | 6958-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-DICHLOROQUINAZOLIN-4(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Dichloroquinazolin 4 3h One and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 6,7-dichloroquinazolin-4(3H)-one scaffold from appropriately substituted starting materials. These methods are often favored for their efficiency and control over the final substitution pattern.

A primary and well-established method for the synthesis of quinazolin-4(3H)-ones involves the use of substituted anthranilic acids. For the synthesis of this compound, the key starting material is 4,5-dichloroanthranilic acid. This precursor contains the required chlorine atoms in the desired positions on the benzene (B151609) ring.

The general approach involves the reaction of 4,5-dichloroanthranilic acid with a source of one carbon atom, which will form the C2 position of the quinazolinone ring. A common reagent for this purpose is formamide. The reaction is typically carried out at elevated temperatures, leading to the cyclization and formation of the desired this compound.

Another variation of this method involves a two-step process where the anthranilic acid is first acylated to form an N-acylanthranilic acid, which is then cyclized in the presence of a dehydrating agent to yield the quinazolinone. For instance, reacting 4,5-dichloroanthranilic acid with an acyl chloride or anhydride, followed by treatment with a reagent like acetic anhydride, can lead to the formation of the corresponding 2-substituted-6,7-dichloroquinazolin-4(3H)-one.

The following table summarizes a representative synthesis of this compound from 4,5-dichloroanthranilic acid.

| Starting Material | Reagent | Conditions | Product |

| 4,5-Dichloroanthranilic Acid | Formamide | High Temperature | This compound |

| 4,5-Dichloroanthranilic Acid | Acetic Anhydride | Reflux | 2-Methyl-6,7-dichloroquinazolin-4(3H)-one |

This method is versatile and allows for the introduction of various substituents at the 2-position of the quinazolinone ring by choosing the appropriate acylating agent or orthoester.

Ring-closing reactions represent another important strategy for the synthesis of the quinazolinone scaffold. These methods often involve the formation of the heterocyclic ring as the final key step of the synthesis.

One such approach is the cyclocondensation of 2-amino-4,5-dichlorobenzamide (B1648494) with a suitable carbonyl compound or its derivative. For example, the reaction of 2-amino-4,5-dichlorobenzamide with an aldehyde in the presence of an oxidizing agent can yield the corresponding 2-substituted-6,7-dichloroquinazolin-4(3H)-one. The reaction proceeds through the initial formation of a Schiff base, which then undergoes oxidative cyclization.

Alternatively, intramolecular cyclization of N-(2-carbamoyl-4,5-dichlorophenyl)amides can be employed. These precursors can be prepared by the amidation of 2-amino-4,5-dichlorobenzoic acid followed by acylation of the amino group. Subsequent treatment with a base or acid catalyst promotes the ring closure to form the quinazolinone.

Ring-closing metathesis (RCM) has also been explored for the synthesis of fused heterocyclic systems, and while not a standard method for simple quinazolinones, it demonstrates the utility of modern synthetic techniques in constructing complex molecular architectures. cam.ac.uknih.gov For the synthesis of this compound derivatives, a suitably functionalized diene precursor containing the 4,5-dichlorinated aromatic ring could theoretically be cyclized using a Grubbs' or other appropriate RCM catalyst. cam.ac.uk

The table below provides a conceptual overview of a ring-closing approach.

| Precursor | Reaction Type | Key Reagent/Catalyst | Product |

| 2-Amino-4,5-dichlorobenzamide and Aldehyde | Oxidative Cyclocondensation | Oxidizing Agent (e.g., I2, DDQ) | 2-Substituted-6,7-dichloroquinazolin-4(3H)-one |

| N-(2-Carbamoyl-4,5-dichlorophenyl)amide | Intramolecular Cyclization | Acid or Base | 2-Substituted-6,7-dichloroquinazolin-4(3H)-one |

One-pot syntheses are highly desirable in modern organic chemistry as they offer advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govrsc.org Several one-pot methods have been developed for the synthesis of quinazolin-4(3H)-ones, which can be adapted for the preparation of 6,7-dichloro-substituted analogs. nih.govresearchgate.netdoc.gov

A common one-pot approach involves a three-component reaction of an anthranilic acid, an orthoester, and an amine. For the synthesis of this compound derivatives, 4,5-dichloroanthranilic acid would be the starting component. The reaction with an orthoester and a primary amine in a suitable solvent, often under microwave irradiation or conventional heating, can directly afford the N3-substituted-6,7-dichloroquinazolin-4(3H)-one.

Another elegant one-pot strategy is the copper-catalyzed reaction of anthranilic acids and nitriles, which proceeds through a Ritter-type reaction followed by cyclization. researchgate.net Applying this to 4,5-dichloroanthranilic acid and a suitable nitrile would provide a direct route to 2-substituted-6,7-dichloroquinazolin-4(3H)-ones.

The following table illustrates a generalized one-pot synthetic scheme.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |

| 4,5-Dichloroanthranilic Acid | Orthoester | Primary Amine | Heat or Microwave | N3-Substituted-6,7-dichloroquinazolin-4(3H)-one |

| 4,5-Dichloroanthranilic Acid | Nitrile | - | Copper Catalyst | 2-Substituted-6,7-dichloroquinazolin-4(3H)-one |

Halogenation and Functional Group Interconversion Strategies

The direct chlorination of quinazolin-4(3H)-one can be a challenging reaction to control, often leading to a mixture of products. However, with the appropriate choice of chlorinating agent and reaction conditions, it is possible to introduce chlorine atoms onto the benzene ring of the quinazolinone scaffold.

Common chlorinating agents used for this purpose include N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2), and chlorine gas. The reaction is typically carried out in a suitable solvent, such as a halogenated hydrocarbon or a strong acid like sulfuric acid. The position of chlorination is directed by the existing substituents on the quinazolinone ring. For the synthesis of this compound, one would ideally start with a quinazolin-4(3H)-one that is either unsubstituted or has directing groups that favor chlorination at the 6 and 7 positions.

For instance, starting with quinazolin-4(3H)-one itself, stepwise chlorination could potentially yield the desired 6,7-dichloro product, although achieving high selectivity can be difficult. A more controlled approach might involve the chlorination of a precursor that already contains one chlorine atom at either the 6- or 7-position.

The table below outlines the general conditions for the chlorination of a quinazolinone precursor.

| Starting Material | Chlorinating Agent | Conditions | Potential Product |

| Quinazolin-4(3H)-one | N-Chlorosuccinimide (NCS) | Inert Solvent, Heat | Mixture of chlorinated quinazolinones |

| 6-Chloroquinazolin-4(3H)-one | Sulfuryl Chloride (SO2Cl2) | Strong Acid | This compound |

Achieving regioselectivity in the halogenation of quinazolinones is a key challenge. rsc.orgnih.govrsc.org The electronic nature of the quinazolinone ring system and the directing effects of existing substituents play a crucial role in determining the outcome of the reaction. The presence of the electron-withdrawing carbonyl group and the nitrogen atoms influences the reactivity of the benzene ring towards electrophilic substitution.

Modern synthetic methods have focused on developing catalytic systems to control the regioselectivity of halogenation. rsc.org Palladium-catalyzed C-H activation/halogenation has emerged as a powerful tool for the selective functionalization of heterocyclic compounds. rsc.org By using a suitable palladium catalyst and a halogen source, such as N-halosuccinimide, it is possible to direct the halogenation to specific C-H bonds, potentially allowing for the controlled synthesis of this compound from a quinazolin-4(3H)-one precursor. The use of directing groups attached to the N3 position of the quinazolinone can further enhance this control.

The choice of reaction conditions, including the solvent, temperature, and the specific catalyst and ligand system, is critical for achieving high regioselectivity. Research in this area is ongoing, with the aim of developing more efficient and selective methods for the synthesis of specifically substituted quinazolinones.

The table below highlights the factors influencing regioselective halogenation.

| Factor | Influence on Regioselectivity | Example |

| Directing Groups | Can direct halogenation to specific positions (e.g., ortho to the directing group). | A directing group at N3 can facilitate chlorination at C8. |

| Catalyst System | Can activate specific C-H bonds for halogenation. | Palladium catalysts can enable ortho-C-H halogenation. rsc.org |

| Reaction Conditions | Solvent and temperature can affect the reactivity and selectivity of the halogenating agent. | Polar solvents may favor different isomers compared to nonpolar solvents. |

Advanced Synthetic Transformations Involving this compound

Advanced synthetic transformations of this compound are pivotal for creating a diverse array of derivatives, particularly for applications in medicinal chemistry. These methods primarily focus on the selective functionalization of the quinazolinone core, leveraging the reactivity of the chlorine substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4 Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying this compound. This reaction involves the displacement of a halide, typically at the C-4 position, by a nucleophile. masterorganicchemistry.comchadsprep.comlibretexts.org The quinazoline (B50416) scaffold is particularly susceptible to this type of reaction due to the electron-withdrawing nature of the heterocyclic ring system, which stabilizes the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.orglibretexts.org

The reaction of this compound with various amines is a widely employed strategy to synthesize a range of 4-aminoquinazoline derivatives. chemeurope.com This transformation is crucial as the 4-aminoquinazoline moiety is a key structural feature in numerous biologically active compounds. researcher.life The reaction proceeds by the attack of the amine nucleophile at the C-4 position, leading to the substitution of the chlorine atom.

The scope of this reaction is broad, accommodating a variety of amine nucleophiles:

Anilines: Substituted and unsubstituted anilines react to form N-aryl-4-aminoquinazolines.

Aliphatic Amines: Primary and secondary aliphatic amines are effective nucleophiles, yielding corresponding 4-(alkylamino)- and 4-(dialkylamino)quinazolines.

Benzylamines: Benzylamines can be used to introduce a benzylamino group at the C-4 position.

The general reaction scheme is as follows:

Figure 1: General scheme for the SNAr reaction of this compound with amines.

In polyhalogenated quinazolines, the regioselectivity of nucleophilic aromatic substitution is a critical aspect. For 2,4-dichloroquinazolines, substitution occurs preferentially at the C-4 position. nih.gov This selectivity is attributed to the higher electrophilicity of the C-4 carbon, which can be rationalized by examining the resonance structures of the Meisenheimer intermediate. researcher.lifewuxiapptec.com The intermediate formed by nucleophilic attack at C-4 is more stabilized due to the delocalization of the negative charge onto the adjacent nitrogen atom (N-3). researcher.life

The mechanism of the SNAr reaction involves two main steps:

Nucleophilic Attack: The amine attacks the electron-deficient C-4 carbon, breaking the aromaticity of the pyrimidine (B1678525) ring and forming a tetrahedral intermediate known as the Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion, yielding the final substituted product. masterorganicchemistry.comlibretexts.org

The presence of electron-withdrawing groups on the quinazoline ring enhances the rate of reaction by further stabilizing the anionic intermediate. masterorganicchemistry.comopenstax.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions provide a powerful means to introduce a wide range of substituents at the chlorinated positions, significantly expanding the accessible chemical space.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It has emerged as a powerful alternative to traditional methods for synthesizing aryl amines, offering broader substrate scope and milder reaction conditions. wikipedia.orglibretexts.org In the context of this compound, this reaction can be used to introduce various amine functionalities.

The catalytic cycle of the Buchwald-Hartwig amination generally involves: chemeurope.comwikipedia.org

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (the chlorinated quinazolinone).

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The desired aryl amine product is formed through reductive elimination, regenerating the palladium(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those based on biphenyl (B1667301) or ferrocene (B1249389) backbones, are often employed to facilitate the catalytic cycle. wikipedia.org

Table 1: Examples of Buchwald-Hartwig Amination Ligands

| Ligand Type | Example Ligands |

|---|---|

| Bidentate Phosphines | BINAP, DPPF |

| Sterically Hindered Monophosphines | XPhos, SPhos, tBuXPhos |

The reaction can be applied to couple a wide variety of primary and secondary amines with the this compound core.

Sonogashira, Stille, Negishi, Suzuki-Miyaura, and Heck Cross-Coupling

A variety of other palladium-catalyzed cross-coupling reactions can be utilized to functionalize the this compound scaffold. The regioselectivity of these reactions on polyhalogenated heterocycles often depends on the relative reactivity of the C-Cl bonds, which can be influenced by electronic and steric factors. baranlab.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org It is a valuable method for introducing alkynyl groups onto the quinazolinone ring, which can serve as versatile handles for further transformations. snu.edu.in Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org A key advantage of this method is the stability of the organostannane reagents to air and moisture, and their tolerance of a wide range of functional groups. wikipedia.orgthermofisher.com However, the toxicity of tin compounds is a significant drawback. organic-chemistry.orgwikipedia.org

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents exhibit high reactivity and functional group tolerance, making the Negishi coupling a powerful tool in complex molecule synthesis. chem-station.comresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide. tcichemicals.comwikipedia.org The reaction is known for its mild conditions, the commercial availability and low toxicity of the boron reagents, and its broad functional group compatibility. tcichemicals.comlibretexts.org This makes it a highly attractive method for the arylation or vinylation of this compound.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgresearchgate.net This reaction provides a direct method for the vinylation of the quinazolinone core. organic-chemistry.orgrsc.orgrsc.org

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst (optional) | Forms C(sp²)-C(sp) bonds; mild conditions. wikipedia.orgnih.gov |

| Stille | Aryl/Vinyl Halide + Organostannane | Pd catalyst | Tolerates many functional groups; toxic tin reagents. wikipedia.orgthermofisher.com |

| Negishi | Aryl/Vinyl Halide + Organozinc | Ni or Pd catalyst | High reactivity and functional group tolerance. wikipedia.orgchem-station.com |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron | Pd catalyst, Base | Mild conditions, low toxicity of reagents. tcichemicals.comwikipedia.org |

| Heck | Aryl/Vinyl Halide + Alkene | Pd catalyst, Base | Forms substituted alkenes; direct vinylation. wikipedia.orgorganic-chemistry.org |

The sequential application of these cross-coupling reactions, exploiting the potential for regioselective functionalization, allows for the synthesis of complex, highly substituted quinazolinone derivatives from the 6,7-dichloro-4(3H)-one starting material. nih.gov

Selective Cross-Coupling of Different Halogen Atoms

The presence of multiple halogen atoms on the quinazolinone ring, as in this compound, presents both a challenge and an opportunity for synthetic chemists. The differential reactivity of these halogens allows for selective functionalization through transition-metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is often dictated by the electronic environment of the carbon-halogen bond and the choice of catalyst system.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating substituted heterocycles. nih.gov In polyhalogenated systems, the reaction's regioselectivity can be controlled to functionalize specific positions. nih.gov For instance, in 2,4,7-trichloroquinazoline, the C-4 position is the most electrophilic and, therefore, the most reactive site for initial cross-coupling reactions. nih.gov This inherent reactivity allows for sequential functionalization. A strategy to achieve substitution at less reactive positions involves temporarily deactivating the more reactive site. For example, the C-4 chlorine can be replaced with a group like isopropyl mercaptan, which then allows for regioselective palladium-catalyzed cross-coupling at the C-2 position. nih.gov Subsequent removal of the deactivating group and further coupling can then be performed at the C-4 and C-7 positions. nih.gov

The increased reactivity of a C-4 chloro substituent is attributed to the α-nitrogen effect, which activates this position more than others bearing a halogen. nih.gov This principle is fundamental in planning the synthetic route for complex, multisubstituted quinazolines. While much of the reported site-selective research on di- or tri-halogenated quinazolines has centered on chloro-bromo or dichloro derivatives, the underlying principles of reactivity are applicable to substrates like this compound. nih.gov

C-H Activation and Functionalization Strategies

Direct C-H bond activation and functionalization have emerged as powerful and efficient strategies in organic synthesis, offering an alternative to traditional cross-coupling methods by avoiding pre-functionalization steps. bohrium.com This approach has been successfully applied to the quinazolinone scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. bohrium.comrsc.org

Rhodium-Catalyzed C-H Amidation/Cyclization

Rhodium catalysis has been effectively employed for the C-H amidation and subsequent cyclization to form quinazolinone-related structures. One notable example is the synthesis of quinazoline N-oxides from ketoximes and 1,4,2-dioxazol-5-ones. acs.org This process involves a Rh(III)-catalyzed C-H activation and amidation of the ketoxime, followed by a Zn(II)-catalyzed cyclization. acs.org Mechanistic studies suggest that these reactions can proceed through a concerted C-H insertion mechanism. youtube.com The development of photoresponsive octahedral rhodium catalyst systems has also enabled catalytic C-H amidation reactions under photochemical conditions. youtube.com These methods highlight the potential of rhodium catalysis to introduce nitrogen-containing functionalities onto aromatic and heterocyclic rings.

Exploration of Palladium, Copper, and Ruthenium Catalysis

A variety of transition metals, including palladium, copper, and ruthenium, have been utilized for the C-H functionalization of quinazolinones and related heterocycles. bohrium.comnih.gov Palladium-catalyzed reactions, in particular, have been extensively studied for C-H arylation, amination, and other transformations of the quinazolinone core. bohrium.comrsc.org

Recent research has explored the use of heterogeneous catalysts, such as palladium and ruthenium nanoparticles supported on copper-based materials. nih.gov A palladium-supported catalyst has shown efficacy in the selective synthesis of N-benzylanilinyl-benzoimidazole derivatives, while a ruthenium-supported catalyst has been used for the selective synthesis of 5,6-dihydrobenzo rsc.orgfrontiersin.orgimidazo[1,2-c]quinazoline derivatives through a dehydrogenative coupling reaction. nih.gov Ruthenium-catalyzed deaminative coupling reactions of 2-aminobenzamides with amines also provide an efficient route to quinazolinone products. acs.org These catalytic systems offer advantages such as broad functional group compatibility and the potential for catalyst recycling. nih.govfrontiersin.org

| Catalyst System | Reaction Type | Substrate Class | Product Class | Key Features |

|---|---|---|---|---|

| Rh(III)/Zn(II) | C-H Amidation/Cyclization | Ketoximes | Quinazoline N-oxides | Relay catalysis. acs.org |

| Pd-supported on Cu | Hydrogen Transfer | - | N-Benzylanilinyl-benzoimidazole derivatives | Broad functional group compatibility. nih.gov |

| Ru-supported on Cu | Dehydrogenation Coupling | - | 5,6-Dihydrobenzo rsc.orgfrontiersin.orgimidazo[1,2-c]quinazoline derivatives | Extensive substrate scope. nih.gov |

| [Ru]/L | Deaminative Coupling | 2-Aminobenzamides and amines | Quinazolinone derivatives | Efficient, no toxic byproducts. acs.org |

Derivatization Strategies for Structural Modification

The functionalization of the this compound core through the introduction of various pharmacophores is a key strategy for developing new derivatives with specific biological activities.

Introduction of Carboxylic Acid and Amide Residues

The incorporation of carboxylic acid and amide functionalities is a common strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. For instance, the synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives has been pursued to develop potential antimicrobial agents. nih.gov Similarly, optically active 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, including esters and amides, have been synthesized and evaluated as potent viral polymerase inhibitors. mdpi.com The synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved through a diastereoselective approach combining the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comnih.govresearchgate.net These examples, while not directly involving this compound, demonstrate established synthetic routes for introducing carboxylic acid and amide groups into related heterocyclic systems.

Schiff Base Formation

Schiff bases, or azomethines, are formed by the condensation of a primary amine with an aldehyde or ketone and are a versatile class of compounds in synthetic and medicinal chemistry. jocpr.comekb.eg The reaction of a hydrazine-substituted quinazolinone with various aromatic aldehydes is a common method for preparing quinazolinone-derived Schiff bases. researchgate.net For example, 3-amino-2-methyl-4(3H)-quinazolinone can be reacted with 3-hydroxybenzaldehyde (B18108) to form the corresponding Schiff base ligand. nih.gov Novel imine derivatives of quinazolin-4(3H)-one have also been designed and synthesized by introducing various aromatic aldehydes to an aminoethyl-functionalized quinazolinone core. nih.gov The formation of these Schiff bases is typically confirmed by the appearance of a characteristic azomethine (CH=N) stretching band in their infrared spectra and the disappearance of the NH2 stretching band of the starting amine. jocpr.com

| Quinazolinone Precursor | Aldehyde/Ketone Reactant | Resulting Schiff Base Structure | Reference |

|---|---|---|---|

| 4-Hydrazinylquinazoline derivative | Aromatic aldehydes | Quinazolinone-derived hydrazone | researchgate.net |

| 3-Amino-2-methyl-4(3H)-quinazolinone | 3-Hydroxybenzaldehyde | 3-[[(E)-(3-hydroxyphenyl)-methylidene]amino]-2-methyl-quinazolin-4(3H)-one | nih.gov |

| Aminoethyl-functionalized quinazolin-4(3H)-one | Various aromatic aldehydes | Novel imine derivatives of quinazolin-4(3H)-one | nih.gov |

Etherification and Alkylation Reactions

The this compound scaffold possesses two primary sites for etherification and alkylation reactions: the nitrogen atom at the N3 position and the oxygen atom at the C4 position. The regioselectivity of these reactions is a critical aspect of the synthetic strategy, as it dictates the final structure of the derivative. Alkylation can occur on either the nitrogen (N-alkylation) or the oxygen (O-alkylation/etherification), leading to two different classes of compounds.

Research into the alkylation of quinazolinone systems indicates a general preference for N-alkylation under various reaction conditions. juniperpublishers.com Studies on the closely related 6,7-dimethoxyquinazolin-4(3H)-one have provided significant insights into the regiochemical outcomes of these reactions. juniperpublishers.com When 6,7-dimethoxyquinazolin-4(3H)-one is treated with alkylating agents like ethyl 6-bromohexanoate (B1238239) or ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), the reaction proceeds to yield the N3-alkylated product. juniperpublishers.com This outcome is contrary to some expectations that might predict the formation of the O-alkylated isomer. juniperpublishers.com The structure of the N-alkylation product is typically confirmed using 2D NMR spectroscopy, which can distinguish between the N- and O-isomers. juniperpublishers.com

For example, the alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with benzyl (B1604629) chloride in DMF using potassium carbonate as a base at 100°C resulted in the N3-benzylated product with an 82% yield. juniperpublishers.com The choice of base appears to have little effect on the regioselectivity, with cesium carbonate and sodium hydride also yielding the N-alkylation product. juniperpublishers.com

Table 1: N-Alkylation of Quinazolin-4(3H)-one Derivatives

| Starting Material | Alkylating Agent | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | 100°C, 3h | 3-Benzylquinazolin-4(3H)-one | 82% | juniperpublishers.com |

| Quinazolin-4(3H)-one | Benzyl chloride | Cs₂CO₃ | DMF | - | 3-Benzylquinazolin-4(3H)-one | 81% | juniperpublishers.com |

| Quinazolin-4(3H)-one | Benzyl chloride | NaH | DMF | - | 3-Benzylquinazolin-4(3H)-one | 78% | juniperpublishers.com |

| 6,7-Dimethoxyquinazolin-4(3H)-one | Ethyl 6-bromohexanoate | K₂CO₃ | DMF | - | Ethyl 6-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)hexanoate | 85% | juniperpublishers.com |

| 6,7-Dimethoxyquinazolin-4(3H)-one | Ethyl chloroacetate | K₂CO₃ | DMF | - | Ethyl 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate | 82% | juniperpublishers.com |

| 6,7-Dimethoxyquinazolin-4(3H)-one | Benzyl chloride | Cs₂CO₃ | DMF | 70°C | 3-Benzyl-6,7-dimethoxyquinazolin-4(3H)-one | 82% | juniperpublishers.com |

While direct O-alkylation of the quinazolinone tautomer is less common, the synthesis of 4-alkoxy derivatives (ethers) is typically achieved through a two-step sequence. First, the 4-oxo group of this compound is converted to a more reactive leaving group, usually a chloro group, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction forms the key intermediate, 4,6,7-trichloroquinazoline.

In the second step, this highly reactive intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction with an appropriate alcohol or alkoxide. The alkoxide displaces the chlorine atom at the C4 position to form the desired 4-alkoxy-6,7-dichloroquinazoline ether. This stepwise approach is a common and reliable method for synthesizing 4-ether derivatives of quinazolines. For instance, the synthesis of various 4-substituted quinazolines often proceeds through such a 4-chloro intermediate, which readily reacts with nucleophiles. nih.govmdpi.com The formation of a methoxy (B1213986) derivative by alcoholysis has also been observed during the characterization of related chloroquinazolines, highlighting the reactivity of the C4 position towards alcohols. researchgate.net

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Target-Specific Medicinal Chemistry Approaches

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their inhibition has become a key strategy in cancer therapy. nih.gov The quinazolin-4(3H)-one moiety has been effectively utilized as a "cap group" in the design of HDAC inhibitors, which typically consists of a cap group that interacts with the rim of the enzyme's active site, a linker, and a zinc-binding group.

A series of novel quinazoline-4(3H)-one derivatives were designed and synthesized as specific inhibitors of HDAC6, a class IIb enzyme primarily located in the cytoplasm. nih.gov In one study, nineteen analogues were developed, leading to the identification of compound 5b as a potent and selective inhibitor of HDAC6 with an IC₅₀ value of 150 nM. Further investigation highlighted compound 5c as the most active against the MCF-7 breast cancer cell line, with an IC₅₀ of 13.7 μM, demonstrating its ability to induce cell-cycle arrest and apoptosis. nih.gov The selective inhibition of HDAC6 by these compounds was confirmed by monitoring the increased acetylation of α-tubulin, a known HDAC6 substrate. nih.gov

These studies indicate that the quinazolinone scaffold is a highly effective cap group for developing potent and selective HDAC6 inhibitors.

Table 1: Activity of Quinazolin-4(3H)-one Based HDAC Inhibitors

| Compound | Target | IC₅₀ | Activity |

|---|---|---|---|

| 5b | HDAC6 | 150 nM | Potent and selective HDAC6 inhibition. nih.gov |

| 5c | MCF-7 Cells | 13.7 µM | Most active against MCF-7 cancer cell line in the series. nih.gov |

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes biologically beneficial epoxyeicosatrienoic acids (EETs) into less active diols. nih.gov By inhibiting sEH, the levels of EETs can be maintained, which helps in reducing inflammation and regulating blood pressure, making sEH a valuable therapeutic target for cardiovascular and inflammatory diseases. nih.gov

In the search for new sEH inhibitors, novel amide analogues of quinazolinone-7-carboxylic acid were designed. nih.gov This research led to the identification of several quinazolinone-7-carboxamides that showed selective and potent sEH inhibition. The structure-activity relationship findings revealed that the amide and thiobenzyl groups flanking the quinazolinone core are critical for high-potency sEH inhibition. nih.gov Compounds 34 , 35 , 37 , and 43 were particularly effective, inhibiting sEH activity with IC₅₀ values in the sub-micromolar range. nih.gov

Table 2: sEH Inhibition by Quinazolinone-7-Carboxamide Derivatives

| Compound | sEH IC₅₀ |

|---|---|

| 34 | 0.30 - 0.66 µM |

| 35 | 0.30 - 0.66 µM |

| 37 | 0.30 - 0.66 µM |

| 43 | 0.30 - 0.66 µM |

Data from a study where compounds 34, 35, 37, and 43 inhibited sEH activity with IC₅₀ values in the range of 0.30–0.66 μM. nih.gov

5-Lipoxygenase Activating Protein (FLAP) Inhibition

The 5-lipoxygenase activating protein (FLAP) is essential for the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in conditions like asthma. Interestingly, some quinazolinone derivatives have demonstrated dual inhibitory roles.

The same research that identified potent sEH inhibitors also evaluated the compounds for FLAP inhibition. nih.gov Compound 34 , a quinazolinone-7-carboxamide, was found to not only inhibit sEH but also the FLAP-mediated biosynthesis of leukotrienes with an IC₅₀ of 2.91 μM. nih.gov This dual activity suggests that quinazolinone-based structures could serve as lead compounds for developing novel anti-inflammatory agents that target two distinct and relevant pathways.

Table 3: Dual sEH and FLAP Inhibition by Compound 34

| Compound | Target | IC₅₀ |

|---|---|---|

| 34 | sEH | 0.30 - 0.66 µM |

| 34 | FLAP | 2.91 µM |

Data from reference nih.gov

5-HT3 Receptor Ligands

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for anti-emetic drugs used to manage nausea and vomiting, particularly after chemotherapy. nih.govnih.gov The quinazoline (B50416) scaffold has proven to be a fertile ground for discovering potent 5-HT3 receptor ligands.

A fragment-based screening identified 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine (compound 1 ) as a hit for the 5-HT3 receptor. nih.gov Subsequent optimization and SAR studies led to the discovery of several high-affinity ligands. The SAR analysis concluded that an N-methylpiperazine group at the R¹ position is favorable for activity, and a hydrogen bond acceptor located approximately 5 Å from the basic nitrogen is crucial for high-affinity binding. nih.govacs.org This work culminated in the development of compound 22 , which displayed an exceptionally high affinity for the 5-HT3 receptor with a pKi value greater than 10. nih.govacs.org These findings align well with established pharmacophore models for 5-HT3 ligands and highlight the potential of chloro-substituted quinazolines in this area. nih.gov

Table 4: Affinity of Quinazoline Derivatives for the 5-HT3 Receptor

| Compound | Description | Affinity (pKi) |

|---|---|---|

| 1 | Initial Fragment Hit | - |

| 22 | Optimized Ligand | > 10 |

Data from reference nih.gov

Phosphodiesterase Inhibitors

Phosphodiesterases (PDEs) are enzymes that break down cyclic nucleotides like cAMP and cGMP, playing a critical role in signal transduction. Inhibitors of PDEs have applications in treating a range of conditions, including erectile dysfunction and immunological diseases. nih.govnih.gov

In an effort to develop potent and selective inhibitors for PDE5 with minimal cross-reactivity against other PDE isozymes like PDE6, a novel class of 2-phenylquinazolin-4(3H)-one derivatives was designed and synthesized. nih.gov The research reported the successful synthesis and SAR studies of these molecules, establishing them as potent PDE5 inhibitors with high selectivity over PDE6. nih.gov Further research into quinazoline derivatives has also identified compounds with sub-micromolar inhibitory potencies against the catalytic domain of PDE7, suggesting the scaffold's broad utility in targeting different PDE families. nih.gov

Biological and Pharmacological Investigations of 6,7 Dichloroquinazolin 4 3h One Derivatives

Antimicrobial Activity

Derivatives of 6,7-dichloroquinazolin-4(3H)-one have demonstrated notable activity against a spectrum of microbial pathogens, including both bacteria and fungi. eco-vector.comnih.govbiomedpharmajournal.orgnih.govnih.govnih.govnih.govnih.gov

Antibacterial Efficacy (Gram-Positive and Gram-Negative Bacteria)

Numerous studies have highlighted the potential of this compound derivatives as antibacterial agents. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, often showing significant inhibitory effects. nih.govnih.govnih.govnih.gov For instance, certain novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antibacterial properties against strains like Staphylococcus aureus, Bacillus cereus (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). nih.govfrontiersin.org

The introduction of different substituents onto the quinazolinone core plays a crucial role in determining the antibacterial spectrum and potency. For example, the incorporation of a hydrazone or a 4-formylpyrazole moiety has been shown to enhance antimicrobial activity. mdpi.com In one study, formyl-pyrazole derivatives of quinazolin-4(3H)-one displayed significant antibacterial activity, with one compound showing potent inhibition against E. coli. mdpi.com Another study revealed that a 2-phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one derivative exhibited superior activity among the synthesized compounds, suggesting that the replacement of a benzene (B151609) ring with a heteryl group can enhance antibacterial effects. frontiersin.org

It has also been observed that conjugating quinazolinone derivatives with silver nanoparticles can enhance their antibacterial activity against several multidrug-resistant bacteria, including E. coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, B. cereus, and P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives

| Compound | Test Organism | Activity/MIC | Reference |

|---|---|---|---|

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa) | E. coli | MIC: 1.56 µg/ml | nih.gov |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa) | S. typhimurium | MIC: 3.125 µg/ml | nih.gov |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa) | L. monocytogenes | MIC: 1.56 µg/ml | nih.gov |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa) | S. aureus | MIC: 25 µg/ml | nih.gov |

| Formyl-pyrazole derivative 5a | E. coli | Potent Inhibition | mdpi.com |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) | Various bacterial pathogens | Superior activity | frontiersin.org |

| QNZ 4 and QNZ 6 conjugated with silver nanoparticles | E. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosa | Enhanced antibacterial activity | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal properties. eco-vector.comnih.govnih.govnih.gov Studies have shown that these compounds can be effective against a range of fungal pathogens. For example, certain 6,8-dibromo-4(3H)quinazolinone derivatives were screened for their activity against Candida albicans and Aspergillus flavus. nih.gov One particular compound, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc), demonstrated potent in vitro antifungal activity against these fungi. nih.gov

Furthermore, a series of 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols were synthesized and tested against various Candida and Aspergillus species, as well as Cryptococcus neoformans. Many of these derivatives exhibited good antifungal activity, completely inhibiting the growth of the tested Candida and Aspergillus species at a minimum inhibitory concentration (MIC) of 12.5 μg/mL. nih.gov Another study reported that a derivative, A-3, showed excellent potency against A. niger, while derivative A-6 was excellent against C. albicans. biomedpharmajournal.org

Table 2: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound | Test Organism | Activity/MIC | Reference |

|---|---|---|---|

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc) | C. albicans | MIC: 0.78 µg/ml | nih.gov |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc) | A. flavus | MIC: 0.097 µg/ml | nih.gov |

| 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols | Candida and Aspergillus species | MIC: 12.5 μg/mL | nih.gov |

| Derivative A-3 | A. niger | Excellent potency | biomedpharmajournal.org |

| Derivative A-6 | C. albicans | Excellent potency | biomedpharmajournal.org |

Mechanism of Action and Resistance

The mechanism of action for the antimicrobial effects of quinazolinone derivatives is an area of active research. nih.govnih.gov It is believed that these compounds may exert their effects through various pathways. One proposed mechanism is the inhibition of essential bacterial enzymes. For instance, some quinazolin-4(3H)-one derivatives have been found to target DNA gyrase, an enzyme crucial for bacterial DNA replication. mdpi.com The inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death. nih.govyoutube.com

Another potential mechanism involves the disruption of the bacterial cell wall. The cell wall is essential for maintaining the structural integrity of bacteria, and its inhibition can lead to cell lysis. youtube.com Some antibiotics in the beta-lactam class, for example, inhibit the transpeptidase enzyme responsible for cross-linking the peptidoglycan layers of the cell wall. youtube.com While the exact mechanism for all quinazolinone derivatives is not fully elucidated, their ability to interfere with fundamental cellular processes is evident.

Antimicrobial resistance is a growing concern, and understanding the mechanisms by which bacteria develop resistance to new compounds is crucial. researchgate.net Resistance to quinolones, a related class of compounds, often arises from mutations in the genes encoding their target enzymes, such as DNA gyrase and topoisomerase IV. nih.gov These mutations can alter the enzyme's structure, reducing the binding affinity of the drug. Another resistance mechanism involves the reduced accumulation of the drug inside the bacterial cell, either through decreased uptake or increased efflux by pumps. nih.gov

Anticancer and Antitumor Potential

The quest for more effective and safer anticancer drugs has led to the investigation of quinazoline (B50416) derivatives as a promising class of chemotherapeutic agents. eco-vector.comnih.govbiomedpharmajournal.orgnih.govnih.govnih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.netnih.gov Several quinazoline-based drugs have already been approved for cancer therapy. mdpi.com Derivatives of this compound, in particular, have shown significant potential in inhibiting the growth of various cancer cell lines.

Inhibition of Cancer Cell Lines (e.g., HepG2, MCF-7, HeLa, HCT116, B16, UO-31, CCRF-CEM)

A substantial body of research has demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. nih.govnih.govnih.govresearchgate.net These include liver cancer (HepG2), breast cancer (MCF-7), cervical cancer (HeLa), colon cancer (HCT116), melanoma (B16), renal cancer (UO-31), and leukemia (CCRF-CEM). nih.govnih.govmdpi.com

For example, a series of novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system were synthesized and showed good antitumor activities against MGC-803, Bcap-37, and PC3 cells. nih.gov Two compounds from this series, 5a and 5f, were particularly active and were found to induce apoptosis in MGC-803 and Bcap-37 cells. nih.gov

In another study, a novel series of quinazoline derivatives were designed and evaluated for their broad-spectrum antitumor activity against five different cancer cell lines, including MGC-803, MCF-7, PC9, A549, and H1975. mdpi.com Most of these compounds displayed inhibitory activity, with one compound exhibiting a particularly potent effect against MGC-803 cells. mdpi.com Furthermore, a novel benzimidazole (B57391) derivative showed significant antiproliferative activities against HepG2 and A549 cells. jksus.org

The antiproliferative activity of these compounds is often dependent on the specific substitutions on the quinazoline ring. For instance, a study on 6,7-dimorpholinoalkoxy quinazoline derivatives found that most of the synthesized compounds exhibited moderate to excellent antiproliferative activities against five human tumor cell lines. nih.gov

Table 3: Anticancer Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity/IC50 | Reference |

|---|---|---|---|

| 6-chloro-quinazolin derivatives 5a and 5f | MGC-803, Bcap-37 | Induced apoptosis | nih.gov |

| Compound 18 (a quinazoline derivative) | MGC-803 | IC50: 0.85 μM | mdpi.com |

| Benzimidazole derivative (se-182) | HepG2, A549 | IC50: 15.58 µM (HepG2), 15.80 µM (A549) | jksus.org |

| Compound 8d (a 6,7-dimorpholinoalkoxy quinazoline derivative) | A431, A549, SW480, HCC827, NCI-H1975 | IC50 range: 0.37-4.87 μM | nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | IC50 range: 0.55–2.74 µM | mdpi.com |

Antiproliferative Activity and Cell Cycle Modulation

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit cell proliferation and modulate the cell cycle. researchgate.net These compounds can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific phases, which can then trigger apoptosis (programmed cell death).

For instance, a novel quinazolin-4(3H)-one derivative, BIQO-19, was found to effectively inhibit the growth of non-small cell lung cancer (NSCLC) cells by inducing G2/M phase arrest and subsequently evoking apoptosis. nih.gov This effect was linked to the inhibition of Aurora Kinase A (AKA), a key regulator of the cell cycle. nih.gov

Another study demonstrated that a phosphomolybdate-based hybrid solid containing a quinazoline derivative arrested A549 and HepG2 cells in the S phase and MCF-7 cells in the G2/M phase of the cell cycle. rsc.org This cell cycle arrest ultimately led to the death of the cancer cells through apoptosis and necrosis pathways. rsc.org

Furthermore, some 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which share a similar heterocyclic core, were identified as potent inducers of apoptosis. They were found to activate caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. mdpi.com

The ability of these derivatives to target key regulators of cell proliferation and survival, such as epidermal growth factor receptor (EGFR), has also been explored. nih.govnih.gov Compound 2a, a 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivative, not only showed strong anti-proliferation activities but also potent inhibitory activity toward wild-type EGFR. nih.gov

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research has shown that certain quinazolinone derivatives can trigger this process in cancer cells.

For instance, a series of novel 3,4-dihydroquinazolinone derivatives were synthesized and evaluated for their cytotoxic and apoptosis-inducing capabilities. bue.edu.eg In HepG-2 and MCF-7 cancer cell lines, selected compounds were found to significantly increase early apoptosis, as confirmed by Annexin V-FITC and caspase-3 analyses. bue.edu.eg These compounds also led to cell cycle arrest at the G2/M phase. bue.edu.eg

Similarly, a study on quinazolinedione derivatives demonstrated their potential as anticancer agents by inducing apoptosis in MCF-7 breast cancer cells. nih.gov The apoptotic pathway was identified as primarily intrinsic, with an upregulation of caspase-9 and p53, and a downregulation of Bcl-2 and p-Akt. nih.gov

Furthermore, novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were found to induce G2/M phase arrest and apoptosis in HCC827 cells through the PI3K/Akt and caspase-dependent pathways. nih.gov The investigation of 7-chloroquinoline (B30040) derivatives also revealed their ability to induce apoptosis and necrosis in human MCF-7 and A549 cell lines. researchgate.net

Inhibition of Specific Oncological Targets

Quinazolin-4(3H)-one derivatives have been investigated for their ability to inhibit specific molecular targets involved in cancer progression.

One area of focus has been the inhibition of kinases. For example, a quinazolin-4(3H)-one derivative, BIQO-19, was designed to target Aurora Kinase A (AKA), a crucial cell cycle regulator in non-small cell lung cancer (NSCLC). nih.gov This compound showed antiproliferative activity in both EGFR-TKI-sensitive and -resistant NSCLC cell lines by inhibiting AKA, leading to G2/M phase arrest and apoptosis. nih.gov

Other derivatives have been developed as inhibitors of the PI3K/Akt pathway, which is frequently overactivated in various human cancers. nih.gov A series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were synthesized, with some compounds showing significant inhibitory activity against cancer cell lines by targeting this pathway. nih.gov

Additionally, certain quinazolin-4(3H)-one based hydroxamic acid derivatives have demonstrated cytotoxic effects in cancer cells through the inhibition of histone deacetylase and phosphoinositide 3-kinase mediated signaling pathways. nih.gov

Table 1: Inhibition of Oncological Targets by Quinazolin-4(3H)-one Derivatives

| Derivative | Target | Cancer Type | Effect |

|---|---|---|---|

| BIQO-19 | Aurora Kinase A (AKA) | Non-Small Cell Lung Cancer (NSCLC) | Antiproliferative activity, G2/M phase arrest, apoptosis nih.gov |

| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives | PI3K/Akt pathway | Various cancer cell lines | Proliferation inhibition nih.gov |

| Quinazolin-4(3H)-one based hydroxamic acid derivatives | Histone deacetylase, PI3K | Cancer cells | Cytotoxicity nih.gov |

| 3,4-dihydroquinazolinone derivatives | EGFR | HepG-2, MCF-7 | Cytotoxic activity bue.edu.eg |

Anti-inflammatory and Analgesic Activities

The quinazoline scaffold is a component of several compounds with anti-inflammatory and analgesic properties. researchgate.netnih.govmdpi.com

Research into new 4(3H)-quinazolinone derivatives has identified compounds with notable anti-inflammatory and analgesic effects. researchgate.net In studies using the carrageenan-induced rat paw edema model for inflammation and the tail-flick method for pain, derivatives containing chloro, fluoro, and nitro groups demonstrated significant activity, in some cases comparable to the standard drug, diclofenac (B195802) sodium. researchgate.net

A series of 2,3,6-trisubstituted quinazolinone derivatives were also synthesized and evaluated for their anti-inflammatory potential, showing a variable activity range. mdpi.com Notably, compounds with specific substitutions at the C-2 and C-3 positions exhibited higher activity than the standard phenylbutazone (B1037) and were found to be less ulcerogenic. mdpi.com

Furthermore, a series of quinazolin-4(3H)-one derivatives were designed as multifunctional agents with both cholinesterase inhibition and anti-inflammatory activities for potential use in Alzheimer's disease. researchgate.netnih.gov One such derivative, MR2938, not only showed promising acetylcholinesterase (AChE) inhibitory activity but also significantly suppressed nitric oxide (NO) production and decreased the mRNA levels of pro-inflammatory cytokines. researchgate.netnih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Quinazolin-4(3H)-one Derivatives

| Derivative Type | Test Model | Activity |

|---|---|---|

| Chloro, fluoro, and nitro-containing 4(3H)-quinazolinones | Carrageenan-induced rat paw edema, Tail-flick method | Anti-inflammatory, Analgesic researchgate.net |

| 2,3,6-trisubstituted quinazolinones | Not specified | Anti-inflammatory mdpi.com |

| MR2938 | In vitro assays | AChE inhibition, NO suppression, decreased pro-inflammatory cytokines researchgate.netnih.gov |

| (E)-3-(5-(4-(4-methoxybenzylideneamino)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylquinazolin-4(3H)-one | Animal studies | Analgesic researchgate.net |

| (Z)-3-(5-(2-(2-hydroxybenzylideneamino)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylquinazolin-4(3H)-one | Animal studies | Anti-inflammatory researchgate.net |

Antiviral Activity

The quinazoline nucleus is a key structural feature in compounds being investigated for their antiviral properties. nih.govmdpi.com

Recent research has focused on the development of 2-aminoquinazolin-4-(3H)-one derivatives as potent inhibitors of SARS-CoV-2. nih.govmdpi.com One parent compound showed significant activity against the virus in vitro. nih.govmdpi.com Subsequent modifications, such as N-acetylation, led to derivatives with improved pharmacokinetic properties while retaining potent antiviral activity. nih.govmdpi.com

Specifically, acetylated derivatives exhibited strong inhibitory activity against SARS-CoV-2, with some showing IC50 values as low as 0.11 μM. nih.gov These compounds also demonstrated favorable characteristics such as lower ClogP values, suggesting improved pharmacokinetic profiles. nih.gov

Table 3: Anti-SARS-CoV-2 Activity of 2-Aminoquinazolin-4-(3H)-one Derivatives

| Compound | IC50 (μM) |

|---|---|

| Acetylated derivative 2a | 0.33 nih.gov |

| Acetylated derivative 2b | 0.29 nih.gov |

| Acetylated derivative 2c | 0.11 nih.gov |

| Propionyl derivative 6a | 0.21 nih.gov |

| p-Tosyl derivative 6d | 0.57 nih.gov |

| Parent compound 1 | 0.23 nih.govmdpi.com |

Antimalarial and Antiparasitic Activities

The quinazoline scaffold has been utilized in the development of agents targeting malaria and other parasitic diseases. researchgate.netmdpi.com

Derivatives of 1,3,4-oxadiazole, which can be conceptually linked to quinazolinone structures, have demonstrated antimalarial effects. mdpi.com In the realm of other parasitic infections, a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro activity against Toxoplasma gondii tachyzoites. researchgate.net Compounds with a diaryl ether moiety at the piperazine (B1678402) side chain showed good efficacy in inhibiting the parasite. researchgate.net

Furthermore, 1,3,4-thiadiazole (B1197879) derivatives have been identified as promising agents against Toxoplasma gondii. mdpi.com Some of these compounds exhibited activity similar to or better than the standard drugs sulfadiazine (B1682646) and trimethoprim, with a favorable selectivity index. mdpi.com In vivo studies in mice infected with T. gondii showed that certain tris-1,3,4-thiadiazole derivatives significantly reduced the parasite count in various tissues. mdpi.com

Quinazoline nitro-derivatives have also been explored as potential agents against Trypanosoma cruzi, the parasite that causes Chagas disease. semanticscholar.org Certain nitrobenzoyl substituted quinazoline derivatives were found to be potent against the parasite while showing low toxicity to human cells. semanticscholar.org

Other Biological Activities

Certain derivatives of the quinazoline structure are known to possess antihypertensive properties. nih.gov

A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized and evaluated as potential alpha 1-adrenoceptor antagonists. nih.gov When administered to spontaneously hypertensive rats, a number of these derivatives, particularly those with a propanediamine linker, demonstrated good antihypertensive activity. nih.gov One of the most active compounds, alfuzosin, exhibited high selectivity for peripheral alpha 1-postjunctional adrenoceptors and was subsequently selected for clinical evaluation. nih.gov

Anticonvulsant Activity

The quinazolin-4(3H)-one framework is a recognized pharmacophore for anticonvulsant activity, with methaqualone being a historically significant example. nih.gov Research into this class of compounds aims to develop new antiepileptic drugs (AEDs) with improved efficacy and better tolerability. nih.gov Structure-activity relationship (SAR) studies indicate that the anticonvulsant action of quinazolin-4(3H)-one analogues is highly dependent on the substituents at positions 2 and 3. nih.gov The core structure is believed to exert its effect, in part, by acting as a positive allosteric modulator of the GABA-A receptor. nih.gov

While extensive research has been conducted on various substituted quinazolinones, specific data on 6,7-dichloro derivatives remains an area for further exploration. However, studies on related halogenated and disubstituted compounds provide insight into the potential role of the 6,7-dichloro substitution. For instance, research on 1-aryl-6,7-methylenedioxy-3H-quinazolin-4-ones demonstrated that substitutions on the benzo-ring of the quinazolinone system are critical for anticonvulsant properties. nih.gov These compounds showed anticonvulsant effects in animal models comparable to known AMPA receptor antagonists. nih.gov Another study noted that in 2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives, a 2,4-dichlorophenoxy group at the 2-position conferred greater anticonvulsant activity than a 2-chlorophenoxy or an unsubstituted phenoxy group. nih.gov This suggests that the presence and position of chlorine atoms can significantly influence anticonvulsant potency.

| Compound Series | Substitution Pattern | Key Findings on Anticonvulsant Activity | Reference |

| 1-aryl-3H-quinazolin-4-(thi)ones | 6,7-methylenedioxy | Compounds showed anticonvulsant properties comparable to the AMPA receptor antagonist GYKI 52466 in DBA/2 mice. | nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-one | General | Substituents at positions 2 and 3 are critical for pharmacokinetics and anticonvulsant potency. | nih.gov |

| 2-(substituted-phenoxymethyl) quinazolin-4(3H)-one | Varied phenoxy substitutions | A 2-(2,4-dichlorophenoxy) group showed higher activity than 2-(2-chlorophenoxy) or 2-phenoxy groups. | nih.gov |

CNS Depressant Activity

Derivatives of quinazolin-4(3H)-one have been widely investigated for their effects on the central nervous system (CNS), particularly as depressants. researchgate.net The sedative-hypnotic properties of compounds like methaqualone spurred further research into this scaffold. nih.gov Studies have shown that the nature of substituents at positions 2 and 3 of the quinazolinone ring is a crucial determinant of CNS depressant activity. researchgate.net

For example, a series of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone analogues were found to possess more potent CNS depressant activities and lower toxicities than their non-fluorinated parent compounds. nih.gov In another study, novel 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized and evaluated, with most of the compounds exhibiting significant sedative-hypnotic and CNS depressant effects. researchgate.net Although direct studies on 6,7-dichloro derivatives are not extensively documented in available literature, the established importance of halogenation in modulating CNS activity suggests that this substitution pattern could yield potent compounds. nih.gov

| Compound Series | Key Structural Features | Observed CNS Activity | Reference |

| 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinones | Fluoromethyl group at position 2 | Generally more potent CNS depressant activities and less toxicity than parent compounds. | nih.gov |

| 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Thiadiazole and styryl moieties | Exhibited significant sedative-hypnotic and CNS depressant activities. | researchgate.net |

| 1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea | Phenylurea at position 3 | Presence of an aromatic ring at position 3 is considered a requirement for CNS depression. | researchgate.net |

Antidiabetic Activity

The inhibition of carbohydrate-digesting enzymes like α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov The quinazolin-4(3H)-one scaffold has emerged as a promising template for the design of new α-glucosidase inhibitors. nih.govscienceandtechnology.com.vn

Various research groups have synthesized and evaluated quinazolinone derivatives for this purpose. In one study, a series of quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide moieties were designed. nih.gov Several of these compounds showed a diverse range of inhibitory activities against α-glucosidase, with one derivative exhibiting potency approximately 53 times greater than the standard drug, acarbose. nih.gov Kinetic studies revealed a competitive mode of inhibition. nih.gov Another study focused on hybrid compounds incorporating a 2-thioxothiazolidine-4-one heterocycle, which also demonstrated good α-glucosidase inhibitory activity. scienceandtechnology.com.vn While these studies did not specifically include 6,7-dichloro derivatives, they establish the potential of the quinazolinone core for developing novel antidiabetic agents. The effect of dichlorination at the 6 and 7 positions on this activity remains a subject for future investigation.

| Compound Series | Key Structural Features | Enzyme Target | Key Finding | Reference |

| Quinazolin-4(3H)-one-phenoxy-acetamide derivatives | Phenoxy-acetamide at position 3 | α-glucosidase | Compound 7b showed an IC50 of 14.4 µM, ~53 times more potent than acarbose. | nih.gov |

| N-(5-aryliden-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamides | Thiazolidinone and quinazolinone hybrid | α-glucosidase | Compounds possessed good inhibitory activity against the α-glucosidase enzyme. | scienceandtechnology.com.vn |

Anti-Alzheimer's Activity

The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target-directed ligands. The quinazoline scaffold is considered a promising structure for designing agents against AD due to its ability to interact with various relevant targets, including cholinesterases (AChE and BChE), β-secretase (BACE1), and histone deacetylase 6 (HDAC6). nih.gov

Research into quinazolin-4-one derivatives for AD has highlighted the significance of substitutions at the 6 and 7 positions of the quinazoline ring. nih.govderpharmachemica.comnih.gov For instance, a study on selective HDAC6 inhibitors identified (E)-3-(2-Ethyl-7-fluoro -4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl )-N-hydroxyacrylamide as a highly potent compound that improved learning in mice with β-amyloid-induced lesions. nih.gov Another study synthesized a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives for their anti-inflammatory potential, a pathway also relevant to neurodegeneration. derpharmachemica.com Furthermore, structure-activity relationship analyses of quinazoline derivatives as HER2 kinase inhibitors, which share structural similarities with other kinase targets in AD, also pointed to the C-6 position as crucial for modulating activity. nih.gov These findings collectively suggest that the 6,7-positions are critical for biological activity relevant to AD, making this compound derivatives compelling candidates for future investigation in this therapeutic area.

| Compound Series | Substitution Pattern | Target/Activity | Key Finding | Reference |

| Quinazolin-4-one hydroxamic acid derivatives | 7-fluoro, 6-yl-acrylamide | Selective HDAC6 inhibition | Compound 4b was the most potent HDAC6 inhibitor (IC50 = 8 nM) and improved learning in an AD mouse model. | nih.gov |

| 2-chloro-4-(aryl amino) quinazolines | 6,7-dimethoxy | Anti-inflammatory | Synthesized as potential anti-inflammatory agents, relevant to neuroinflammation in AD. | derpharmachemica.com |

| Quinazoline derivatives | Varied C-6 substituents | HER2 kinase inhibition | Selectivity for the target kinase was dependent on substituents at the C-6 position. | nih.gov |

Herbicidal Activity

Quinazolin-4(3H)-one derivatives have been explored for their potential use as agrochemicals, particularly as herbicides. mdpi.comnih.gov A primary target for this class of compounds is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for plastoquinone (B1678516) and tocopherol biosynthesis in plants. acs.orgacs.org Inhibition of HPPD leads to bleaching and death of the plant. acs.org

In the search for novel herbicides, structure-activity relationship (SAR) studies have been crucial. A study on quinazolin-4(3H)-one derivatives based on an aryloxyphenoxypropionate (APP) motif, designed to inhibit acetyl-CoA carboxylase (ACCase), found that the herbicidal activity was strongly influenced by the substituent on the quinazolinone ring. mdpi.com The results identified a pattern with a fluorine atom at the 6-position (R = 6-F) as the optimal orientation for activity against monocotyledonous weeds. mdpi.com This finding underscores the importance of halogen substitution at position 6 for enhancing herbicidal effects. Given this, the 6,7-dichloro substitution pattern represents a logical step for further design and synthesis of potent quinazolinone-based herbicides.

| Compound Series | Target Enzyme | Key SAR Finding | Reference |

| Quinazolin-4-one-APP hybrids | Acetyl-CoA carboxylase (ACCase) | Herbicidal activity is strongly influenced by the substituent at the R position on the quinazolinone ring; R = 6-F was identified as optimal. | mdpi.com |

| Quinazoline-2,4-diones | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Investigated as HPPD inhibitors for herbicidal action. | nih.gov |

Insecticidal Activity

The quinazolinone scaffold has also been investigated for its insecticidal properties. researchgate.netscilit.comresearchgate.net The development of new insecticides is critical for managing agricultural pests and disease vectors, especially in the face of growing resistance to existing chemical agents.

Research has shown that various quinazolinone derivatives exhibit toxicity towards different insect species. For example, a series of 3-[4(3H)-quinazolinone-2-(yl)thiomethyl]-1,2,4-triazole-5-thiol compounds were synthesized, and four of these demonstrated insecticidal activity against the adult blow fly (Chrysomyia albiceps) equivalent to the commercial insecticide malathion. researchgate.netresearchgate.net Another study on 2,3-dihydroquinazolin-4(1H)-one derivatives identified them as a novel class of insecticides targeting the ryanodine (B192298) receptor, an important component of the insect's calcium channel. scilit.com Although specific studies on this compound derivatives were not found in the reviewed literature, the proven insecticidal potential of the general scaffold suggests that this substitution pattern could be a fruitful area for developing new insecticidal agents.

| Compound Series | Target Insect/Mechanism | Key Finding | Reference |

| 3-[4(3H)-quinazolinone-2-(yl)thiomethyl]-1,2,4-triazole-5-thiols | Chrysomyia albiceps (adult) | Four compounds showed activity equivalent to malathion. | researchgate.netresearchgate.net |

| 2,3-dihydroquinazolin-4(1H)-one derivatives | Calcium Channel (Ryanodine Receptor) | Identified as a novel class of insecticides with this target. | scilit.com |

Computational and in Silico Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode of a small molecule ligand to the active site of a protein.

Studies on quinazoline-based compounds have frequently employed molecular docking to investigate their interactions with various protein targets, particularly protein kinases, which are crucial in cancer therapy. For instance, derivatives of the quinazoline (B50416) scaffold have been docked into the ATP-binding sites of receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov

Molecular modeling of certain anilinoquinazoline (B1252766) derivatives has suggested that the presence of dioxygenated rings fused at the 6,7-positions of the quinazoline core allows for favorable interaction energies with target kinase domains. nih.gov This highlights the significance of substitutions at these positions for the correct placement and inhibitory potency of the molecule. nih.gov

Table 1: Examples of Molecular Docking Studies on Quinazolinone Derivatives

| Compound Class | Target Protein | Key Findings |

| 4-Anilinoquinazoline (B1210976) derivatives | EGFR | The 4-anilinoquinazoline scaffold is identified as an essential fragment for binding. frontiersin.org |

| Quinazolinone-based thiazole (B1198619) derivatives | EGFR Kinase | The introduction of a thiazole moiety leads to potent inhibitory activity. nih.gov |

| 8-Methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one | VEGFR2, EGFR | Compound 6 in the study showed potent inhibitory activity against both enzymes. nih.gov |

Ligand-Receptor Binding Mode Predictions

The predictive power of molecular docking lies in its ability to elucidate the specific interactions between a ligand and its receptor at the atomic level. For quinazolinone derivatives, these predictions have been crucial in understanding their mechanism of action.

Docking studies of 4-anilinoquinazoline derivatives into the EGFR binding site have revealed key interactions. A common and critical interaction is the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793) in the hinge region of the kinase domain. japsonline.com Additionally, substitutions at various positions on the quinazoline ring have been shown to form further interactions. For example, a morpholine (B109124) substituent at the seventh position can form hydrogen bonds with residues like Lys728. japsonline.com

In a study on 6-arylureido-4-anilinoquinazoline derivatives, it was found that the 4-anilinoquinazoline scaffold is an indispensable fragment that ensures considerable binding free energy with the EGFR. frontiersin.org The arylureido group at the C-6 position was shown to extend into the effective binding region, forming additional interactions and increasing the binding affinity. frontiersin.org

Correlation with In Vitro Properties

A critical validation of in silico models is the correlation of their predictions with experimental data. For quinazolinone derivatives, a strong correlation has often been observed between molecular docking results and in vitro biological activities, such as anticancer potency.

For example, a series of novel quinazoline-based thiazole derivatives showed potent in vitro inhibitory effects against various EGFR kinases, and the observed IC50 values were in agreement with the docking scores. nih.gov Similarly, the antitumor activity of a series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one compounds against different cancer cell lines was found to be consistent with their predicted binding affinities from molecular docking. nih.gov The most potent compound in one study, which exhibited strong cytotoxic activity, was also the one predicted to have the best binding energy and interactions with the target enzymes. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding.

For a series of 6-arylureido-4-anilinoquinazoline derivatives, MD simulations were performed to compare the binding stability of a potent compound with that of the known EGFR inhibitors gefitinib (B1684475) and erlotinib (B232). frontiersin.org The simulations revealed that the potent derivative could maintain a stable conformation within the EGFR binding site, similar to the reference drugs, further validating its potential as an effective inhibitor. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

While a specific QSAR study for 6,7-Dichloroquinazolin-4(3H)-one was not identified, studies on broader classes of quinazoline derivatives have provided valuable insights. These studies have shown that factors such as electronegativity, atomic masses, atomic van der Waals volumes, molecular symmetry, and polarizability are important in controlling the biological activity of these compounds. acs.org For example, in a QSAR study on anti-HIV-1 activity, these descriptors were found to be crucial. acs.org The presence of halogen atoms on the quinazoline ring can significantly influence these properties and, consequently, the biological activity.

Homology Modeling

Homology modeling is a computational technique used to generate a three-dimensional model of a protein from its amino acid sequence, based on the known structure of a homologous protein. This is particularly useful when the experimental structure of a target protein is not available.

In the context of quinazolinone inhibitors, homology modeling can be used to build models of their protein targets, such as various tyrosine kinases, for which crystal structures may not have been determined. nih.govmdpi.com This allows for subsequent molecular docking studies to predict how the inhibitors might bind. The process involves identifying a suitable template structure, aligning the target sequence with the template, building the model, and then refining and validating it. nih.gov This approach enables the study of inhibitor binding to a wider range of protein targets, facilitating the design of more selective and potent drugs.

Theoretical Calculations (e.g., Hyperpolarizability)